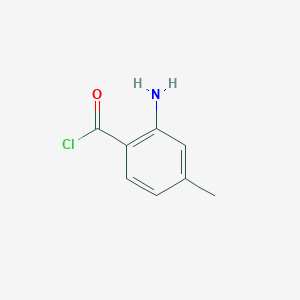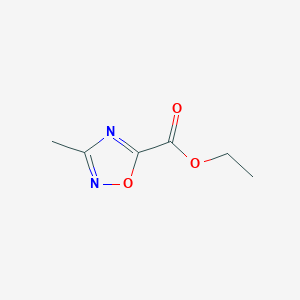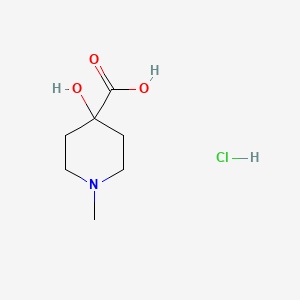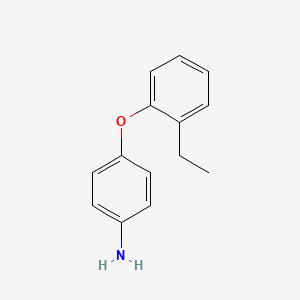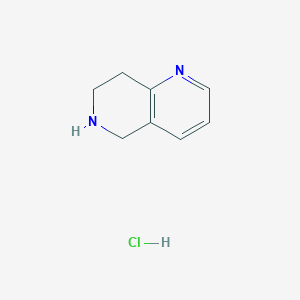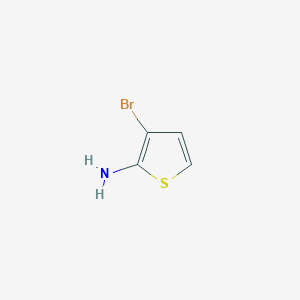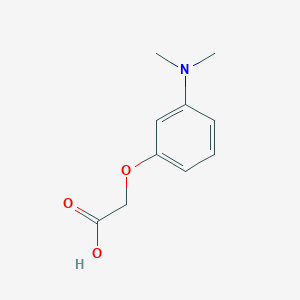
2-(3,5-Dimethoxybenzoyl)pyridine
説明
2-(3,5-Dimethoxybenzoyl)pyridine is a compound that features a pyridine moiety substituted with a benzoyl group that is further substituted with methoxy groups at the 3 and 5 positions. This structure is indicative of a molecule that could potentially exhibit interesting chemical and physical properties, making it a candidate for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related pyridine-containing compounds involves multi-step reactions. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) is achieved through a Friedel–Crafts acylation, nitration, and subsequent reduction steps . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, is synthesized from a nitro displacement reaction followed by hydrolysis and cyclodehydration . These methods demonstrate the complexity and versatility of synthetic approaches to pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in a 2H-pyrazolo[4,3-c]pyridine derivative, the dihydropyrazole ring adopts an envelope conformation, and the piperidine fused ring a twisted-chair conformation . The crystal structure of another pyridine derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, shows that the pyrazole, pyridine, and pyran rings are almost coplanar .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, imidazo[1,5-a]pyridine carbenes can undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . This demonstrates the reactivity of pyridine-containing compounds in multicomponent reactions, which can be a useful tool in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . The presence of pyridine moieties in the main chain of polymers can also lead to materials with low dielectric constants, which is advantageous for electronic applications .
科学的研究の応用
Structural Applications in Organometallic Chemistry
2-(3,5-Dimethoxybenzoyl)pyridine and its derivatives have been extensively studied for their role in the structural diversity of organometallic complexes. For instance, copper(I) imidazol-2-ylidene complexes using pyridine N-functionalized carbene ligands, including derivatives of 2-(3,5-dimethoxybenzoyl)pyridine, have been isolated and structurally characterized (Tulloch et al., 2001). These studies contribute significantly to understanding the coordination chemistry of copper complexes, which is critical for various industrial and research applications.
Photophysical Studies and Potential Fluorescent Probes
Another application area of 2-(3,5-Dimethoxybenzoyl)pyridine derivatives is in the field of photophysics. Research has shown that certain derivatives can act as efficient fluorescent probes. For example, β-lactam carbenes derived from 2-pyridyl isonitriles, closely related to 2-(3,5-Dimethoxybenzoyl)pyridine, have been used to synthesize imidazo[1,2-a]pyridines, which demonstrate potential as fluorescent probes for detecting mercury ions (Shao et al., 2011). Such applications are particularly relevant in environmental monitoring and analytical chemistry.
Synthesis of Medicinal Intermediates
2-(3,5-Dimethoxybenzoyl)pyridine derivatives have also been explored for the synthesis of medicinal intermediates. A study describes the process for preparing 3,5-dihydroxy-1-pentylbenzene, a compound used as a medicinal intermediate and for synthesizing HIV restrainers. This synthesis involved the reaction of technical 3,5-dimethoxybenzoic acid with lithium hydride, followed by several steps involving 2-(3,5-Dimethoxybenzoyl)pyridine derivatives (Zhang et al., 2007). This highlights the compound's importance in pharmaceutical research and development.
Development of Coordination Compounds for Sensing and Catalysis
The use of 2-(3,5-Dimethoxybenzoyl)pyridine derivatives in the development of coordination compounds has been a significant area of research. These compounds, particularly when used as ligands in coordination chemistry, have shown potential in applications like biological sensing and catalysis. For instance, research on palladium complexes with pyridine derivatives, including those related to 2-(3,5-Dimethoxybenzoyl)pyridine, has explored their ability to activate small molecules, whichis crucial for catalytic processes (Ojwach et al., 2009). These studies are significant for industrial catalysis and synthetic chemistry.
Role in Synthesis of Complex Molecular Structures
The synthesis and characterization of complex molecular structures using 2-(3,5-Dimethoxybenzoyl)pyridine derivatives is another research focus. For example, studies on pyridine-derived N-heterocyclic carbenes have provided insights into the stability and reactivity of these compounds (Kassaee et al., 2009). This research is crucial for advancing the field of organic chemistry, particularly in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals.
将来の方向性
While specific future directions for “2-(3,5-Dimethoxybenzoyl)pyridine” were not found, a related compound, “4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one”, has been synthesized and evaluated as a potent BRD4 inhibitor with anti-breast cancer activity . This suggests potential avenues for future research and development involving “2-(3,5-Dimethoxybenzoyl)pyridine”.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWKRKBIVGSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618517 | |
| Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)pyridine | |
CAS RN |
32864-08-7 | |
| Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

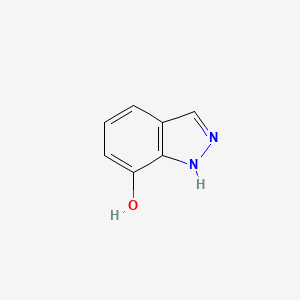
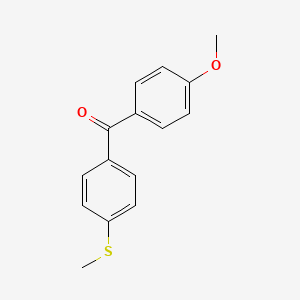
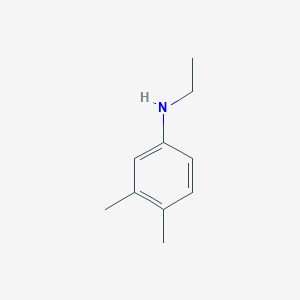
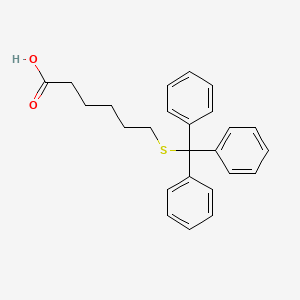
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
